

In-Depth Technical Guide: 4-Fluoro-N-phenylbenzenesulfonamide (CAS 312-52-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Fluoro-N-phenylbenzenesulfonamide
Cat. No.:	B182415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Fluoro-N-phenylbenzenesulfonamide** (CAS 312-52-7), alongside available information on its synthesis and potential biological significance. The data presented is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

4-Fluoro-N-phenylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its structure features a fluorinated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group.

Property	Value	Source
CAS Number	312-52-7	N/A
IUPAC Name	4-fluoro-N-phenylbenzenesulfonamide	[1]
Synonyms	N-Phenyl 4-fluorobenzenesulfonamide	[1]
Molecular Formula	C ₁₂ H ₁₀ FNO ₂ S	[1]
Molecular Weight	251.3 g/mol	[1]
Density	1.374 g/cm ³	[1]
SMILES	C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F	[1]
InChI	InChI=1S/C12H10FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H	[1]
InChI Key	LDOCMFAHAVONEI-UHFFFAOYSA-N	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-N-phenylbenzenesulfonamide** was not found in the available literature, a general and widely used method for the preparation of N-arylsulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.

General Synthesis of N-Aryl Sulfonamides:

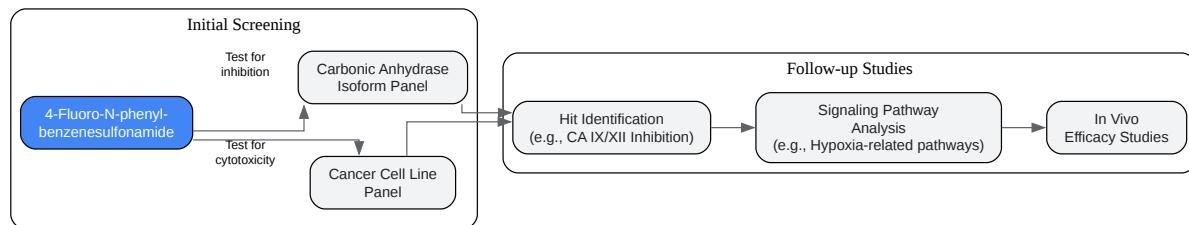
A typical procedure involves dissolving the primary amine (in this case, aniline) in a suitable solvent, such as tetrahydrofuran. A base, like aqueous potassium carbonate, is then added to the mixture. Subsequently, the sulfonyl chloride (in this case, 4-fluorobenzenesulfonyl chloride) is added dropwise to the stirring mixture. The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is acidified and extracted with an

organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the N-arylsulfonamide product. Further purification can be achieved by recrystallization.

It is important to note that reaction conditions, such as solvent, base, temperature, and reaction time, may need to be optimized for the specific synthesis of **4-Fluoro-N-phenylbenzenesulfonamide** to achieve a high yield and purity.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in signaling pathways of **4-Fluoro-N-phenylbenzenesulfonamide** (CAS 312-52-7) is not extensively documented in the public domain. However, the broader class of sulfonamides is well-known for a wide range of biological activities.


Notably, some sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors.^{[2][3][4][5][6]} Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma and certain types of cancer.^{[3][6]}

Furthermore, various sulfonamide-containing compounds have been explored for their potential as anticancer agents.^{[7][8][9][10]} The mechanisms of action for these compounds can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Given the structural similarities to known bioactive molecules, it is plausible that **4-Fluoro-N-phenylbenzenesulfonamide** could exhibit inhibitory activity against carbonic anhydrases or other biological targets. However, this remains to be experimentally verified.

Hypothetical Signaling Pathway Inhibition:

Based on the known activities of other sulfonamides, a hypothetical workflow for investigating the potential biological effects of **4-Fluoro-N-phenylbenzenesulfonamide** could involve screening against a panel of carbonic anhydrase isoforms or cancer cell lines.

[Click to download full resolution via product page](#)

Figure 1: Hypothetical workflow for investigating the biological activity of **4-Fluoro-N-phenylbenzenesulfonamide**.

Suppliers

4-Fluoro-N-phenylbenzenesulfonamide (CAS 312-52-7) is available from various chemical suppliers catering to the research and development market. A non-exhaustive list of potential suppliers includes:

- Amadis Chemical[11]
- BLD Pharm[12]
- BOC Sciences[1]
- Sigma-Aldrich
- Tokyo Chemical Industry (TCI)

It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing. Additional suppliers may be found in chemical supplier directories.

Spectral Data

Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-Fluoro-N-phenylbenzenesulfonamide** is limited. While some databases may contain this information, it is often behind a paywall. Researchers are advised to acquire their own analytical data upon purchasing the compound to confirm its identity and purity. For reference, spectral data for structurally similar compounds can often be found in chemical databases and supporting information of scientific publications.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Safety Information

Based on available safety data sheets for this and structurally related compounds, **4-Fluoro-N-phenylbenzenesulfonamide** should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific use of **4-Fluoro-N-phenylbenzenesulfonamide**. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Fluoro-N-phenylbenzenesulfonamide,312-52-7-Amadis Chemical [amadischem.com]
- 12. 4-fluoro-3-nitrobenzenesulfonamide Cas No: 406233-31-6 at Best Price in Shanghai | Shanghai Goyic Pharma.& Chem.co.ltd [tradeindia.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. 4-fluoro-N-(4-phenylbutyl)benzenesulfonamide | C16H18FNO2S | CID 3765011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-fluoro-N-(4-phenacyloxyphenyl)benzenesulfonamide | C20H16FNO4S | CID 177698717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Fluoro-N-phenylbenzenesulfonamide (CAS 312-52-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182415#cas-number-312-52-7-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com